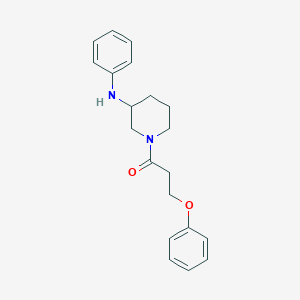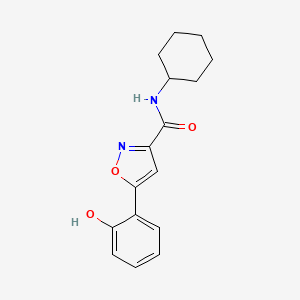![molecular formula C26H23N3O3S B6006749 N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide, also known as BPTU, is a chemical compound that has a wide range of applications in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTU has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and autoimmune disorders.
作用机制
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins. This, in turn, can modulate the activity of various signaling pathways, leading to changes in cell behavior.
Biochemical and Physiological Effects:
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to improve insulin sensitivity and glucose tolerance. In autoimmune disorders, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to reduce inflammation and modulate immune cell activity.
实验室实验的优点和局限性
One of the main advantages of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide. One area of research is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research is the identification of specific protein tyrosine phosphatases that are involved in various diseases, which could be targeted by N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide or other inhibitors. Additionally, the therapeutic potential of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide in various diseases needs to be further explored in preclinical and clinical studies.
合成方法
The synthesis of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide involves several steps, including the condensation of 2-pyridinecarboxaldehyde with N-(phenylsulfonyl)benzylamine to form the intermediate compound 4-[[(phenylsulfonyl)(2-pyridinyl)amino]methyl]benzaldehyde. This intermediate is then reacted with benzylamine and acetic anhydride to form N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide. The overall yield of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is around 40%, and the purity of the compound can be increased by recrystallization.
科学研究应用
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide can modulate the activity of various proteins, including kinases, transcription factors, and growth factors. This makes N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide a potential candidate for the treatment of cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c30-26(28-19-21-9-3-1-4-10-21)23-16-14-22(15-17-23)20-29(25-13-7-8-18-27-25)33(31,32)24-11-5-2-6-12-24/h1-18H,19-20H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJOMPRTBXVYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6006691.png)
![2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006728.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)


![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)
